8-Butyl-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
8-butyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-6-12-9-4-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOJNZSEFAVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Intermediate Synthesis via Cyanohydrin Formation
A pivotal step in constructing the bicyclic framework involves the formation of 8-azabicyclo[3.2.1]octan-3-one. Source details a method where 8-substituted analogs are synthesized via cyanohydrin intermediates. For instance, 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is prepared by reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in the presence of hydrochloric acid . This reaction, conducted in a split-neck jacketed reactor at 0°C, achieves a 93% yield under optimized conditions .
Reaction Conditions for Cyanohydrin Formation
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Reactants : 8-Substituted bicyclic ketone, sodium cyanide, hydrochloric acid
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Solvent : Methyl tert-butyl ether or butyl acetate
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Temperature : 0°C (maintained via recirculating glycol)
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Yield Optimization : Controlled addition of HCl over 4–24 hours
For 8-butyl-8-azabicyclo[3.2.1]octan-3-one, this method would necessitate substituting the trifluoroethyl group with a butyl moiety prior to cyanohydrin formation.
Alkylation Strategies for 8-Position Functionalization
Introducing the butyl group at the 8-position requires selective alkylation of the bridgehead nitrogen. The patent describes alkylation using reagents such as 2,2,2-trifluoroethyl triflate or bromides in the presence of bases like sodium carbonate. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is synthesized by reacting the parent bicyclic amine with 2,2,2-trifluoroethyl bromide under basic conditions .
Adaptation for Butyl Group Introduction
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Alkylating Agent : Butyl bromide or iodide
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Base : Sodium carbonate or potassium carbonate
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile)
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Temperature : 50–80°C (to overcome steric hindrance)
Notably, steric bulk from the bicyclic framework may necessitate prolonged reaction times (24–48 hours) and excess alkylating agent to achieve complete substitution.
Dehydration and Cyclization to Form the Bicyclic System
Following alkylation, dehydration of the cyanohydrin intermediate is critical to form the conjugated nitrile and subsequently the ketone. Source employs phosphorous oxychloride (POCl₃) and pyridine at elevated temperatures (80–88°C) to eliminate water from 3-cyano-3-hydroxy-8-substituted derivatives . For instance, heating 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane with POCl₃/pyridine at 80°C for 24 hours yields the dehydrated product .
Key Considerations for Dehydration
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Catalyst : POCl₃ or thionyl chloride (SOCl₂)
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Base : Pyridine (neutralizes HCl byproduct)
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Temperature : 80–90°C (prevents retro-aldol reactions)
Optimization of Aqueous-Phase Reactions
Source highlights the impact of NaOH concentration on yields in aldol condensation reactions. For 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, reducing NaOH concentration from 1 N to 0.01 N increased yields from 7% to 93% by minimizing side reactions . This principle applies to hydrolysis or elimination steps in 8-butyl derivative synthesis.
Table 1: Yield Dependence on NaOH Concentration
| NaOH Concentration (N) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 3 | 7 |
| 0.5 | 12 | 12 |
| 0.1 | 23 | 23 |
| 0.02 | 58 | 58 |
| 0.01 | 93 | 93 |
Adapted from , this table underscores the necessity of mild basic conditions for high-yielding transformations.
Purification and Characterization
Final purification of this compound involves liquid-liquid extraction and chromatography. Source specifies ethyl acetate for extracting organic phases, followed by drying over Na₂SO₄ and vacuum concentration . For crystalline products, recrystallization from methanol or ethanol is recommended.
Spectroscopic Characterization
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Mass Spectrometry : Expected molecular ion peak at m/z 223 (M⁺) for C₁₁H₁₉NO
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¹H NMR : Distinct signals for butyl chain (δ 0.89–1.40 ppm) and bridgehead protons (δ 3.20–3.80 ppm)
Chemical Reactions Analysis
8-Butyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in treating various neurological and psychiatric disorders. Its structure allows it to interact with neurotransmitter systems, particularly as a monoamine reuptake inhibitor , which can enhance neurotransmission related to mood regulation and cognitive function.
Case Study: NOP Receptor Agonists
Substituted derivatives of 8-azabicyclo[3.2.1]octan-3-one have been studied as NOP receptor agonists (previously known as ORL-1 receptor agonists). These compounds have shown promise in treating conditions such as pain, anxiety, and cough .
Organic Synthesis
Intermediate in Synthesis
8-Butyl-8-azabicyclo[3.2.1]octan-3-one serves as a crucial intermediate in the synthesis of various tropane alkaloids and related compounds. Its bicyclic structure is essential for developing new synthetic methodologies aimed at creating complex organic molecules .
Synthesis Methodologies
Research has focused on enantioselective synthesis techniques that allow for the controlled formation of the bicyclic scaffold from acyclic precursors or through desymmetrization processes starting from achiral tropinone derivatives .
| Methodology | Description | Outcome |
|---|---|---|
| Enantioselective construction | Use of acyclic starting materials | High yield of desired stereochemistry |
| Desymmetrization from tropinone | Direct transformation into bicyclic structure | Enhanced efficiency in synthesis |
Agricultural Applications
Nematicidal Activity
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant nematicidal activity against pests such as pinewood nematodes and root-knot nematodes. These compounds can induce lethal effects and are being explored for their potential use as bioactive agents in pest control .
| Compound | Target Pest | Activity Observed |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan derivatives | Pinewood nematodes | Lethal effects observed |
| 8-Azabicyclo[3.2.1]octan derivatives | Root-knot nematodes | Induced nervous curl effect |
Mechanism of Action
The mechanism of action of 8-Butyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it is known to interact with neurotransmitter systems, particularly the serotonin and dopamine systems . This interaction can influence various physiological processes, including mood, appetite, and movement . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-3-one derivatives are heavily influenced by substituents at the 8-position. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|---|
| 8-Butyl-8-azabicyclo[3.2.1]octan-3-one | Butyl (C₄H₉) | C₁₁H₁₉NO | 181.28 | Higher lipophilicity due to alkyl chain |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Methyl (CH₃) | C₈H₁₃NO | 139.18 | Crystalline solid; precursor to tropinone |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Benzyl (C₆H₅CH₂) | C₁₄H₁₇NO | 215.29 | Aromatic substituent enhances π-π interactions |
| 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one | Isopropyl (C₃H₇) | C₁₀H₁₇NO | 167.25 | Intermediate for atropine derivatives |
| 2-Methyl-8-azabicyclo[3.2.1]octan-3-one HCl | 2-Methyl | C₈H₁₄ClNO | 175.66 | Positional isomer with altered ring strain |
Notes:
- Benzyl and isopropyl substituents introduce steric bulk, affecting receptor binding kinetics .
- Crystal structure studies of the methyl derivative confirm a chair conformation for the bicyclic ring system, which likely applies to other analogs .
Key Observations :
- 8-Methyl derivatives (tropinone) are critical in natural alkaloid biosynthesis but show weaker transporter inhibition compared to bulkier substituents .
- 8-Benzyl derivatives are pivotal in asymmetric biocatalysis, enabling high diastereoselectivity (>99% de) in neuroactive compound synthesis .
Q & A
Q. Table 1: Comparative MIC Values of Azabicyclo[3.2.1]octane Derivatives
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 8-Methyl derivative | <0.03125 | Staphylococcus aureus | |
| Benzothiazole-based inhibitor | <0.1 | Klebsiella pneumoniae | |
| 8-Isopropyl analog | 0.5–4 | Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
